Cas no 896376-07-1 (3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide)

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)propanamide
- 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
- 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(3-methoxyphenyl)propanamide
- 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
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- Inchi: 1S/C18H17N3O4/c1-25-13-6-4-5-12(11-13)19-16(22)9-10-21-17(23)14-7-2-3-8-15(14)20-18(21)24/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,24)
- InChI Key: BSUSQKGKUVTKDD-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2NC(N1CCC(NC1C=CC=C(C=1)OC)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 525
- XLogP3: 1.4
- Topological Polar Surface Area: 87.7
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-3810-2μmol |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide |
896376-07-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3407-3810-25mg |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide |
896376-07-1 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3407-3810-20mg |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide |
896376-07-1 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3407-3810-30mg |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide |
896376-07-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3407-3810-10mg |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide |
896376-07-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-3810-15mg |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide |
896376-07-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3407-3810-5mg |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide |
896376-07-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-3810-20μmol |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide |
896376-07-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-3810-5μmol |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide |
896376-07-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-3810-1mg |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide |
896376-07-1 | 1mg |
$54.0 | 2023-09-10 |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide Related Literature
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
Additional information on 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
Professional Introduction to 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide (CAS No. 896376-07-1)
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide, identified by its CAS number 896376-07-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in academic and industrial settings.
The core structure of this compound features a fused heterocyclic system, specifically a tetrahydroquinazoline moiety, which is known for its presence in various bioactive molecules. The presence of a 2,4-dioxo group further enhances its potential reactivity and interaction with biological targets. This unique arrangement suggests that the compound may exhibit properties suitable for applications in drug discovery and development.
In recent years, there has been a growing interest in molecules containing the tetrahydroquinazoline scaffold due to their reported pharmacological activities. Studies have indicated that derivatives of this class can interact with various enzymes and receptors, making them promising candidates for therapeutic intervention. The addition of a N-(3-methoxyphenyl)propanamide group to the tetrahydroquinazoline core introduces another layer of complexity, potentially influencing both the solubility and bioavailability of the compound.
Current research in medicinal chemistry has focused on optimizing the structure-activity relationships (SAR) of such compounds. The combination of the tetrahydroquinazoline and methoxyphenyl groups in 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide presents an intriguing opportunity for further exploration. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, which could be beneficial in the development of anti-inflammatory agents.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are often employed to construct the complex framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing the intermediate and final products.
The pharmacological evaluation of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated interactions with target proteins at submicromolar concentrations, indicating strong binding affinity. These findings have prompted further investigation into its potential therapeutic applications.
In vivo studies have provided additional insights into the pharmacokinetic properties of this compound. The presence of the methoxyphenyl group appears to enhance its metabolic stability while maintaining good oral bioavailability. This balance is critical for developing compounds that can be effectively administered orally without significant degradation before reaching their target sites.
The potential applications of this compound extend beyond anti-inflammatory therapies. Researchers are exploring its utility in other areas such as anticancer and antiviral treatments. The structural features that make it an attractive candidate for anti-inflammatory agents may also contribute to its efficacy in these other therapeutic contexts.
The development of novel pharmaceuticals relies heavily on the discovery and optimization of new molecular entities like 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide. Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory findings into viable therapeutic options. The integration of computational modeling with experimental data has accelerated the process of identifying promising candidates for further development.
The future direction of research on this compound will likely involve more detailed mechanistic studies to understand how it interacts with biological targets at a molecular level. Additionally, exploring derivatives with modified functional groups may lead to enhanced efficacy or reduced side effects. As our understanding of disease mechanisms evolves, compounds like this one will continue to play a crucial role in addressing unmet medical needs.
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